4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide; 4,7-diphenyl-1,10-phenanthroline-1,10-diide; ruthenium(8+); chloride” is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with phenanthroline ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diphenyl-1,10-phenanthroline involves several steps. One common method starts with the reaction of 2-nitroaniline with arsenic acid in hot dilute sulfuric acid. This mixture is then heated to 110°C, and β-chloropropiophenone is added slowly, maintaining the temperature below 140°C. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is extracted with benzene. The crude product is then purified by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, addition rates, and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives, such as 4-phenyl-8-aminoquinoline.
Substitution: It undergoes substitution reactions where ligands can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethanol is used for reduction reactions.
Substitution: Various organic solvents and catalysts are used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further used in different applications.
Scientific Research Applications
4,7-Diphenyl-1,10-phenanthroline and its derivatives have numerous applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and catalysis.
Biology: Employed as probes in biochemical assays to detect metal ions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 4,7-diphenyl-1,10-phenanthroline exerts its effects involves coordination with metal ions. The phenanthroline ligands form stable complexes with metal centers, which can then participate in various catalytic and electronic processes. The molecular targets include metal ions in biological systems, where the compound can act as a chelating agent .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A simpler analog without the diphenyl groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of phenyl groups.
Bathocuproine: Another phenanthroline derivative used in similar applications.
Uniqueness
4,7-Diphenyl-1,10-phenanthroline is unique due to its enhanced stability and electronic properties conferred by the diphenyl groups. These properties make it particularly useful in applications requiring high stability and efficient electron transport.
Properties
Molecular Formula |
C72H60ClN6Ru+ |
---|---|
Molecular Weight |
1145.8 g/mol |
IUPAC Name |
4,7-diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride |
InChI |
InChI=1S/C24H28N2.2C24H16N2.ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;/h1-10,19-24H,11-16H2;2*1-16H;1H;/q3*-2;;+8/p-1 |
InChI Key |
AXTIBMKICWOOHU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C(CC[N-]C2C3C1C(CC[N-]3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.[Cl-].[Ru+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.